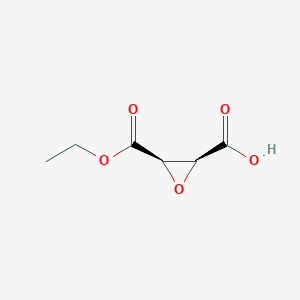

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is an organic compound with a unique structure that includes an epoxy group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor, such as a butanedioic acid derivative. One common method is the reaction of (2R,3S)-2,3-dihydroxybutanedioic acid with an epoxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The epoxy group can be oxidized to form diols or other oxidized derivatives.

Reduction: Reduction of the ester group can yield alcohols or other reduced products.

Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids like m-CPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxy group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its epoxy group is reactive and can be modified to introduce different functional groups, which can be used to study enzyme mechanisms or develop new drugs.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, its derivatives could be explored for their anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its reactivity allows for the modification of polymer backbones, leading to materials with enhanced mechanical or chemical properties.

Mechanism of Action

The mechanism of action of rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid involves its ability to undergo various chemical reactions due to the presence of the epoxy and ester functional groups. The epoxy group can react with nucleophiles, leading to ring-opening reactions that introduce new functional groups. The ester group can be hydrolyzed or reduced, leading to the formation of carboxylic acids or alcohols. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in various applications.

Comparison with Similar Compounds

Similar Compounds

(2R,3S)-2,3-Dihydroxybutanedioic acid: This compound is similar in structure but lacks the epoxy group

(2S,3R)-2,3-Epoxybutanedioic acid 1-ethyl ester: This is the enantiomer of the compound and has similar chemical properties but different stereochemistry.

(2R,3S)-2,3-Epoxybutanedioic acid 1-methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an epoxy and an ester functional group. This combination of features allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid is an organic compound characterized by its unique epoxide and ester functional groups. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the epoxidation of suitable precursors like butanedioic acid derivatives. A common method involves treating (2R,3S)-2,3-dihydroxybutanedioic acid with m-chloroperbenzoic acid (m-CPBA) in dichloromethane under controlled conditions to ensure high selectivity and yield. The compound's structure includes an epoxy group that is reactive towards nucleophiles, enabling further chemical modifications that are essential for exploring its biological activities.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxicity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate selective cytotoxicity toward A549 (human lung adenocarcinoma) and A375 (human melanoma) cell lines with IC50 values in the low micromolar range . This suggests potential applications in cancer therapy.

The mechanism of action primarily involves the reactivity of the epoxy group. The compound can undergo ring-opening reactions when interacting with nucleophiles, leading to the formation of biologically active derivatives. Additionally, the ester group can be hydrolyzed or reduced to yield carboxylic acids or alcohols, further enhancing its interaction with biological targets.

3. Antimicrobial Properties

Preliminary studies have indicated that certain derivatives possess antimicrobial properties. These compounds showed activity against a range of bacterial strains, suggesting potential use in developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the biological efficacy of this compound and its derivatives:

- Study on Anticancer Activity : A study investigated a series of epoxycarboxylic acids derived from this compound and assessed their effects on human cancer cell lines. The results revealed a strong correlation between structural modifications and enhanced cytotoxicity against specific cancer types .

- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of synthesized derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain compounds exhibited significant inhibitory effects on bacterial growth, supporting their potential as therapeutic agents.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Epoxide + Ester | Cytotoxicity against cancer cells |

| (2R,3S)-2,3-Dihydroxybutanedioic acid | Dihydroxy Acid | Limited biological activity |

| (2S,3R)-2,3-Epoxybutanedioic acid 1-ethyl ester | Epoxide | Moderate cytotoxicity |

This table illustrates that while similar compounds exist, this compound stands out due to its potent biological activities linked to its unique structural features.

Properties

IUPAC Name |

(2S,3R)-3-ethoxycarbonyloxirane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMZDXCRDIBPCO-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@H](O1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.